AF1 Neuropeptide

Vue d'ensemble

Description

AF1 Neuropeptide is a small proteinaceous substance produced and released by neurons. It plays a crucial role in modulating synaptic activity and can function as a primary neurotransmitter. This compound is involved in various physiological processes, including locomotion and pharyngeal pumping in organisms like Caenorhabditis elegans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AF1 Neuropeptide is typically synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using reagents like carbodiimides.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

In industrial settings, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Conjugation Reactions for Antibody Production

AF1 was chemically crosslinked to carrier proteins for monoclonal antibody generation:

-

Formaldehyde-Mediated Conjugation :

This produced AF1-BSA conjugates used in ELISA screening and immunocytochemistry .

Structural Dynamics and Hydrogen Bonding

NMR studies reveal AF1’s conformational flexibility, influenced by sequence and environment:

Table 1: Key NMR-derived structural features of AF1-related peptides.

pH Effects:

-

Amide Proton Shifts : Downfield shifts of F4 amide protons (Δδ = 0.31–0.35 ppm) at high pH confirm hydrogen bonding with Asp .

-

Conformational Stability : >80% hydrogen-bonded populations at pH >7, destabilized below pH 5 .

Temperature Effects:

-

Increased Turn Stability : ROESY data show INN/IαN ratios rise from 0.45 (4°C) to 1.54 (26°C), indicating enhanced reverse turn populations at higher temperatures .

Immunochemical Reactivity

AF1-specific monoclonal antibody (AF1-003) exhibits:

-

High Specificity : Binds AF1 (EC₅₀: 0.1 nM) but not AF5, AF6, AF7, or 35 other FMRFamide-like peptides .

-

Immunoaffinity Purification : Recognizes only AF1 in A. suum extracts after two-step HPLC .

These chemical properties underpin AF1’s role in modulating neuronal excitability via ion conductance changes , providing a foundation for studying neuropeptide-receptor interactions in nematodes.

Applications De Recherche Scientifique

Neurobiological Research

AF1 has been extensively studied for its role in the nervous system of nematodes. It is part of the FMRFamide-like peptide family and exhibits significant effects on neuronal activity.

Physiological Role in Nematodes

- Inhibition of Locomotion : AF1 has been shown to inhibit locomotory movements in Ascaris suum. A study demonstrated that synthetic AF1 could rapidly abolish slow membrane potential oscillations in identified motoneurons, thereby reducing their input resistance without blocking synaptic transmission .

- Neuronal Distribution : Immunocytochemistry studies revealed that AF1 is localized in specific neurons within the Ascaris nervous system, including paired URX and RIP neurons, which are critical for sensory processing .

Case Study: Neuronal Effects of AF1

A detailed investigation into the effects of AF1 on motoneurons showed that it modulates neuronal conductance by decreasing input resistance, which disrupts normal electrical signaling. This modulation suggests potential therapeutic targets for neuromuscular disorders.

Pharmacological Applications

AF1's unique properties make it a candidate for various pharmacological studies, particularly concerning its interaction with receptors and potential therapeutic uses.

Cancer Therapy

Research indicates that AF1 may inhibit androgen receptor activity, suggesting its potential utility in cancer therapy, particularly for prostate cancer.

Autocrine Signaling

Recent studies have explored the role of neuropeptides like AF1 in autocrine signaling pathways affecting blood pressure regulation. Neuropeptide FF (NPFF), related to AF1, has been shown to interact with renal receptors to modulate blood pressure through complex signaling mechanisms .

Comparative Studies with Other Neuropeptides

AF1 is often compared with other neuropeptides within the FMRFamide-like family to understand its unique functions and receptor interactions.

| Neuropeptide | Source | Primary Function | Receptor Interaction |

|---|---|---|---|

| AF1 | Ascaris suum | Inhibits locomotion | Modulates motoneuron activity |

| FMRFamide | Various mollusks | General neuromodulation | Binds to multiple GPCRs |

| Neuropeptide FF | Mammalian systems | Regulates blood pressure | Interacts with NPFF receptors |

Future Directions and Research Opportunities

The ongoing exploration of AF1's mechanisms and interactions presents numerous research opportunities:

- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which AF1 affects neuronal activity and locomotion.

- Therapeutic Development : Investigating the potential of AF1 as a therapeutic agent in neuromuscular disorders and cancer treatments could yield significant advancements.

- Cross-Species Analysis : Comparative studies across different species could enhance understanding of neuropeptide functions and evolutionary adaptations.

Mécanisme D'action

AF1 Neuropeptide exerts its effects by binding to specific receptors on target neurons. This binding triggers a cascade of intracellular events, leading to the modulation of synaptic activity. The peptide’s action is mediated through G-protein-coupled receptors, which activate second messenger systems such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3). These pathways ultimately result in changes in neuronal excitability and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Neuropeptide Y: Involved in regulating appetite and stress responses.

Substance P: Plays a role in pain perception and inflammatory responses.

Oxytocin: Known for its role in social bonding and reproductive behaviors

Uniqueness of AF1 Neuropeptide

This compound is unique due to its specific role in modulating locomotion and pharyngeal pumping in Caenorhabditis elegans. Unlike other neuropeptides, it has a distinct mechanism of action and molecular targets, making it a valuable model for studying neural signaling and behavior .

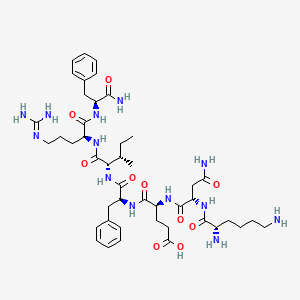

Activité Biologique

AF1 neuropeptide, also known as KNEFIRFamide, is a bioactive peptide isolated from the nematode Ascaris suum. This heptapeptide, with the sequence Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2, has been studied for its significant role in neuromuscular signaling within nematodes. This article delves into the biological activity of AF1, highlighting its physiological effects, mechanisms of action, and potential implications in neurobiology and pharmacology.

Structure and Isolation

AF1 was isolated from head extracts of Ascaris suum through a series of high-performance liquid chromatography (HPLC) steps. The purity of the peptide was confirmed via mass spectrometry, demonstrating its distinct molecular characteristics compared to other neuropeptides in the same family .

The biological activity of AF1 is primarily observed in its effects on motoneurons. Research indicates that synthetic AF1 can rapidly and reversibly abolish slow membrane potential oscillations in identified ventral and dorsal inhibitory motoneurons. This action is accompanied by a selective reduction in input resistance without blocking synaptic transmission . In vivo studies have shown that AF1 inhibits locomotory movements in intact Ascaris, suggesting a critical role in modulating motor functions .

Physiological Effects

The physiological implications of AF1's action are significant:

- Inhibition of Locomotion : AF1 has been shown to significantly inhibit the locomotion of Ascaris suum, indicating its role as a neuromodulator that can alter motor activity.

- Modulation of Neuronal Activity : It influences the excitability of motoneurons, which may affect various behaviors associated with movement and feeding in nematodes .

Case Studies

Several studies have documented the effects of AF1 on neuronal function:

- Neuronal Distribution : Immunocytochemistry studies revealed that AF1 is localized to specific neuronal populations within Ascaris, including pairs of URX and RIP neurons, which are critical for sensory processing .

- Electrophysiological Studies : Experiments demonstrated that AF1 decreases the input resistance of motoneurons, thereby affecting their ability to conduct electrical signals effectively .

Data Table: Summary of AF1 Effects

Implications for Pharmacology

The unique action of AF1 on nematode motoneurons suggests potential avenues for drug development targeting parasitic infections. By understanding how AF1 modulates neuronal signaling, researchers can explore its application in creating novel anthelmintic agents that disrupt neuromuscular functions in parasitic worms.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52)/t26-,29-,30-,31-,32-,33-,34-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVYYEUDJVTXIK-XCWQRLKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130092-56-7 | |

| Record name | AF1 Neuropeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130092567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.